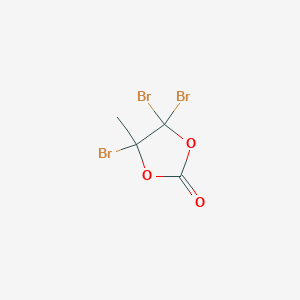
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one is a brominated organic compound with the molecular formula C4H5Br3O3. This compound is part of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. The presence of three bromine atoms and a methyl group makes it a unique and reactive molecule, often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one typically involves the bromination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide yields methoxy derivatives, while reduction with LiAlH4 results in partially de-brominated compounds.
Applications De Recherche Scientifique
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
- 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
Comparison: 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one is unique due to its high bromine content, which imparts distinct reactivity and properties compared to its analogs. For instance, 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one lacks bromine atoms, making it less reactive in substitution reactions. Similarly, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane contains boron instead of bromine, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
827300-13-0 |
|---|---|
Formule moléculaire |
C4H3Br3O3 |
Poids moléculaire |
338.78 g/mol |
Nom IUPAC |
4,4,5-tribromo-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Br3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
Clé InChI |
LYPUNLHEBVFLIK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)O1)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
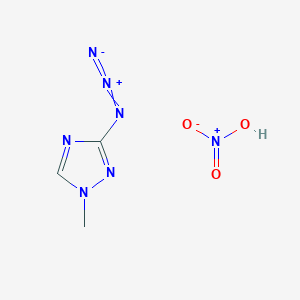
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
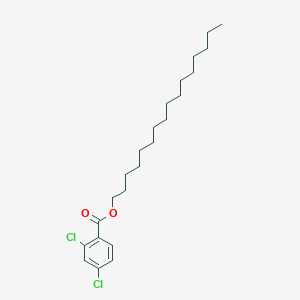
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
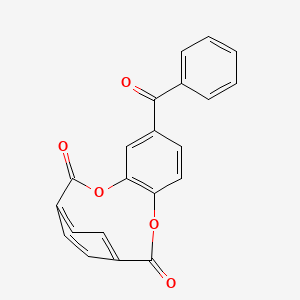
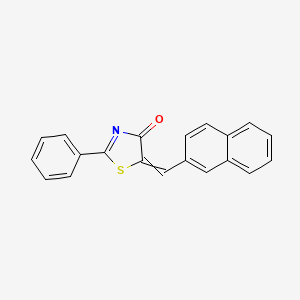
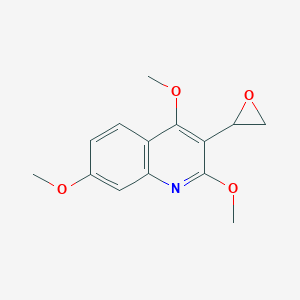
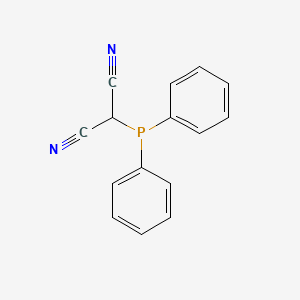
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
